Product packaging for Hydroxybutyrylcarnitine(Cat. No.:CAS No. 875668-57-8)

Hydroxybutyrylcarnitine

Cat. No.: B13408093
CAS No.: 875668-57-8
M. Wt: 247.29 g/mol
InChI Key: UEFRDQSMQXDWTO-YGPZHTELSA-N
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Description

Contextualizing Acylcarnitines in Cellular Energy Metabolism

Cellular energy production is a complex process heavily reliant on the breakdown of fuel sources like glucose and fatty acids. Acylcarnitines are a class of compounds indispensable for fatty acid metabolism. cas.cz Their primary and most well-understood function is to facilitate the transport of long-chain fatty acids from the cell's cytoplasm into the mitochondrial matrix, where the process of β-oxidation occurs. nih.govmdpi.com This transport is crucial because the inner mitochondrial membrane is impermeable to fatty acids in their activated form, acyl-Coenzyme A (acyl-CoA). nih.gov

The "carnitine shuttle" involves a series of enzymatic reactions that conjugate fatty acyl-CoAs to carnitine, forming acylcarnitines. These molecules are then transported across the mitochondrial membrane. Once inside, the acyl group is transferred back to CoA for oxidation, and free carnitine is released to be shuttled back to the cytoplasm. mdpi.com Beyond their role in energy production, acylcarnitines are also involved in modulating the intracellular ratio of free Coenzyme A to acyl-CoA and in the removal of surplus or abnormal acyl groups from the mitochondria, a vital detoxification function. nih.gov The study of acylcarnitines is an active area of research, with estimates suggesting there are over a thousand types in the human body. hmdb.cahmdb.ca They are broadly classified based on the length of their fatty acid chain into short-chain, medium-chain, and long-chain acylcarnitines. hmdb.cahmdb.ca

The Significance of Hydroxybutyrylcarnitine as a Short-Chain Hydroxyl Acylcarnitine

This compound, specifically 3-hydroxybutyrylcarnitine (B12108761), is classified as a short-chain hydroxyl acylcarnitine. researchgate.net It is an ester formed from 3-hydroxybutyric acid and carnitine. hmdb.ca Short-chain acylcarnitines represent the most plentiful group of carnitine derivatives in the body, constituting more than half of all acylcarnitines found in tissues and biological fluids. hmdb.cahmdb.ca

The significance of this compound lies in its dual metabolic origins, which are linked to its stereoisomers: L-3-hydroxybutyrylcarnitine and D-3-hydroxybutyrylcarnitine. nih.gov The L-isomer is a well-established intermediate in the β-oxidation of fatty acids. nih.gov In contrast, the D-isomer, also known as ketocarnitine, is formed from the ketone body D-3-hydroxybutyrate (D-3HB). nih.gov Research has shown that during periods of fasting, which induces ketosis, the concentration of the D-isomer of 3-hydroxybutyrylcarnitine significantly increases in muscle tissue, indicating its derivation from ketone bodies. nih.gov This dual origin makes this compound a unique biomarker, reflecting the metabolic flux through both fatty acid oxidation and ketogenesis pathways. researchgate.net

Historical and Current Perspectives in this compound Research

The discovery of acylcarnitines dates back more than 70 years, laying the groundwork for understanding their role in metabolism. hmdb.cahmdb.ca The concept of "inborn errors of metabolism," introduced by Sir Archibald Garrod in 1908, created a framework for investigating diseases caused by enzymatic defects in metabolic pathways, many of which involve the accumulation of specific acylcarnitines. nih.gov Early research focused on the fundamental roles of carnitine and the carnitine shuttle in fatty acid oxidation and the diagnosis of related genetic disorders. nih.govmdpi.com

In recent years, the perspective on this compound has shifted from being merely an intermediate metabolite to a key biomarker for a range of metabolic conditions. This has been largely driven by advancements in analytical technologies, particularly tandem mass spectrometry (MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govfamiliasga.comrbmb.net These sensitive methods allow for the precise quantification of this compound and other acylcarnitines in various biological samples, such as dried blood spots used in newborn screening. familiasga.comrbmb.net

Research Findings on this compound

Detailed research has linked the levels of this compound to various physiological and pathological states. It is recognized as an important biomarker in the study of metabolic disorders.

ConditionObservationReference
Prediabetes & Type 2 Diabetes Mellitus (T2DM) Elevated levels observed in blood/plasma. hmdb.ca, hmdb.ca
Heart Failure Elevated levels observed in blood/plasma. hmdb.ca, hmdb.ca
Short-chain L-3-hydroxyacyl-CoA dehydrogenase deficiency Elevated levels observed in blood/plasma. hmdb.ca, hmdb.ca
Mitochondrial acetoacetyl-CoA thiolase deficiency Elevated levels observed in blood/plasma. hmdb.ca, hmdb.ca
Fasting/Ketosis Increased levels are associated with fasting and ketogenesis. nih.gov, researchgate.net
Renal Cell Carcinoma Elevated levels found in urine. hmdb.ca
Psoriasis Decreased levels observed in blood/plasma. hmdb.ca

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21NO5 B13408093 Hydroxybutyrylcarnitine CAS No. 875668-57-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

875668-57-8

Molecular Formula

C11H21NO5

Molecular Weight

247.29 g/mol

IUPAC Name

(3R)-3-(3-hydroxybutanoyloxy)-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C11H21NO5/c1-8(13)5-11(16)17-9(6-10(14)15)7-12(2,3)4/h8-9,13H,5-7H2,1-4H3/t8?,9-/m1/s1

InChI Key

UEFRDQSMQXDWTO-YGPZHTELSA-N

Isomeric SMILES

CC(CC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C)O

Canonical SMILES

CC(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O

Origin of Product

United States

Biosynthesis and Metabolic Interconversions of Hydroxybutyrylcarnitine

Pathways of Hydroxybutyrylcarnitine Synthesis from Ketone Bodies

During states of increased fatty acid oxidation, such as fasting or ketogenic diets, the liver produces ketone bodies, which serve as an alternative energy source for peripheral tissues. researchgate.netjackwestin.com One of these ketone bodies is a direct precursor for the synthesis of a specific form of this compound. nih.gov

The primary ketone body involved in this pathway is D-3-hydroxybutyrate (D-3HB). nih.govuva.nl Research has established that D-3-hydroxybutyrylcarnitine is derived mainly from D-3HB, particularly in muscle tissue during fasting. nih.gov Studies in healthy men undergoing a 38-hour fast to induce ketosis demonstrated a significant correlation between the production of D-3HB and the concentration of muscle D-3-hydroxybutyrylcarnitine. nih.govuva.nl This finding confirms that a ketone body can be directly converted into a carnitine ester in vivo. nih.gov

The conversion of D-3HB to D-3-hydroxybutyrylcarnitine is a two-step enzymatic process. uva.nl

Activation to Acyl-CoA: The first step involves the activation of D-3HB to its coenzyme A (CoA) ester, D-3-hydroxybutyryl-CoA. This reaction is catalyzed by an acyl-CoA synthetase, an enzyme that "activates" fatty acids and other molecules by attaching them to CoA, a process that requires ATP. nih.govwikipedia.org This activation has been demonstrated in vitro in various tissues, including human muscle. nih.gov

Transfer to Carnitine: The newly formed D-3-hydroxybutyryl-CoA is then a substrate for a carnitine acyltransferase, which transfers the D-3-hydroxybutyryl group from CoA to carnitine, forming D-3-hydroxybutyrylcarnitine. researchgate.net

This pathway represents an alternative route in ketone body metabolism, although its precise metabolic role is still under investigation. nih.govuva.nl

Formation of this compound from Fatty Acid β-Oxidation Intermediates

The second major pathway for this compound synthesis is intricately linked with the mitochondrial β-oxidation of fatty acids, the primary process for breaking down fatty acids to produce acetyl-CoA. almerja.com

The formation of this compound from fatty acid metabolism is a well-established pathway. nih.gov The specific precursor is L-3-hydroxybutyryl-CoA, a stereoisomer distinct from the D-form derived from ketone bodies. uva.nl L-3-hydroxybutyryl-CoA is a standard intermediate in the β-oxidation spiral. nih.gov It is formed during the second step of the oxidation of butyryl-CoA (a four-carbon fatty acyl-CoA), where crotonyl-CoA is hydrated by the enzyme enoyl-CoA hydratase. uva.nlyoutube.com

Once L-3-hydroxybutyryl-CoA is formed, its conversion to L-3-hydroxybutyrylcarnitine is catalyzed by carnitine acyltransferases. proteopedia.org These enzymes are responsible for the reversible transfer of acyl groups between CoA and carnitine. proteopedia.org Carnitine acetyltransferase (CrAT), which has a preference for short-chain acyl groups, is responsible for synthesizing short-chain acylcarnitines and is implicated in this conversion. hmdb.caresearchgate.net This enzymatic step facilitates the buffering of intramitochondrial acyl-CoA pools.

Table 1: Comparison of this compound Synthesis Pathways

FeatureSynthesis from Ketone BodiesSynthesis from Fatty Acid β-Oxidation
Primary Precursor D-3-Hydroxybutyrate (D-3HB)L-3-Hydroxybutyryl-CoA
Metabolic State Predominant during ketosis, fastingActive during standard fatty acid metabolism
Key Enzymes Acyl-CoA Synthetase, Carnitine AcyltransferaseEnoyl-CoA Hydratase, Carnitine Acyltransferase (e.g., CrAT)
Resulting Stereoisomer D-3-HydroxybutyrylcarnitineL-3-Hydroxybutyrylcarnitine
Initial Substrate Origin Hepatic KetogenesisFatty Acid Chains

Stereoisomeric Forms of this compound in Biological Systems

This compound exists in two distinct stereoisomeric forms in biological systems: D-3-hydroxybutyrylcarnitine and L-3-hydroxybutyrylcarnitine. uva.nl These isomers originate from the different metabolic pathways described above and have different relative abundances.

D-3-Hydroxybutyrylcarnitine: This isomer is derived from the ketone body D-3-hydroxybutyrate. nih.gov

L-3-Hydroxybutyrylcarnitine: This isomer is formed from L-3-hydroxybutyryl-CoA, an intermediate of fatty acid β-oxidation. uva.nl

Studies analyzing human muscle tissue after a period of fasting found that the D-stereoisomer is significantly more abundant than the L-stereoisomer. nih.govuva.nl In one study, the concentration of muscle D-3-hydroxybutyrylcarnitine was approximately 7.5 times higher than that of L-3-hydroxybutyrylcarnitine, highlighting the quantitative importance of the ketone body pathway for its formation during ketotic states. uva.nl The accumulation of the L-isomer can be an indicator of certain metabolic disorders, such as short-chain L-3-hydroxyacyl-CoA dehydrogenase (SCHAD) deficiency. nih.gov

Table 2: Characteristics of this compound Stereoisomers

StereoisomerMetabolic OriginPrecursor MoleculeAssociated ConditionRelative Abundance (in fasted muscle)
D-3-Hydroxybutyrylcarnitine Ketone Body MetabolismD-3-HydroxybutyrateKetosis, FastingHigh uva.nl
L-3-Hydroxybutyrylcarnitine Fatty Acid β-OxidationL-3-Hydroxybutyryl-CoANormal Metabolism, SCHAD DeficiencyLow uva.nl

D-3HB-Carnitine and L-3HB-Carnitine

The two stereoisomers of 3-hydroxybutyrylcarnitine (B12108761) (3-HB-Carnitine) originate from different metabolic pathways. nih.gov The L-form is a well-established intermediate of fatty acid oxidation, while the D-form is primarily derived from ketone bodies. nih.gov

L-3-Hydroxybutyrylcarnitine (L-3HB-Carnitine): The formation of L-3HB-Carnitine is linked to the mitochondrial β-oxidation of fatty acids. It is synthesized from L-3-hydroxybutyryl-CoA, an intermediate in this pathway. nih.gov The conversion is catalyzed by carnitine acetyltransferase (CrAT), an enzyme responsible for the synthesis of various short-chain acylcarnitines. hmdb.cahmdb.ca

D-3-Hydroxybutyrylcarnitine (D-3HB-Carnitine): This isomer, also referred to as ketocarnitine, is primarily produced from the ketone body D-3-hydroxybutyrate (D-3HB). nih.gov Research has demonstrated that D-3HB can be converted into D-3HB-Carnitine in various tissues, including human muscle. nih.gov This process involves an acyl-CoA synthetase reaction to form D-3-hydroxybutyryl-CoA, which is then esterified with carnitine. nih.govresearchgate.net

CharacteristicD-3-Hydroxybutyrylcarnitine (D-3HB-Carnitine)L-3-Hydroxybutyrylcarnitine (L-3HB-Carnitine)
Primary PrecursorD-3-hydroxybutyrate (a ketone body) nih.govL-3-hydroxybutyryl-CoA nih.gov
Metabolic Pathway of OriginKetogenesis / Ketone Body Metabolism nih.govFatty Acid β-oxidation nih.gov
Common NameKetocarnitine nih.govN/A
Key Synthesizing EnzymeAcyl-CoA Synthetase, Carnitine Acetyltransferase nih.govresearchgate.netCarnitine Acetyltransferase hmdb.ca

Metabolic Context of Stereoisomer Accumulation (e.g., Ketosis vs. Enzyme Deficiencies)

The accumulation of specific stereoisomers of this compound serves as a biomarker for distinct metabolic states, primarily differentiating between physiological ketosis and pathological enzyme deficiencies. researchgate.net

Ketosis: In metabolic states characterized by ketosis, such as prolonged fasting or adherence to a ketogenic diet, there is a significant increase in the production of ketone bodies, including D-3-hydroxybutyrate. nih.govnih.gov This leads to a corresponding and substantial elevation of D-3HB-Carnitine in tissues like muscle. nih.gov Studies have shown that during fasting-induced ketosis, the concentration of muscle D-3HB-Carnitine is markedly higher than that of L-3HB-Carnitine and correlates significantly with the rate of D-3-hydroxybutyrate production. nih.gov Therefore, elevated D-3HB-Carnitine is considered an important marker of ketosis. researchgate.net

Enzyme Deficiencies: In contrast, the accumulation of L-3HB-Carnitine is often indicative of an inborn error of metabolism. researchgate.net

Short-chain L-3-hydroxyacyl-CoA dehydrogenase (HADH) deficiency: This autosomal recessive genetic disorder affects the third step of mitochondrial fatty acid β-oxidation. nih.gov The deficiency of the HADH enzyme leads to the accumulation of its substrate, L-3-hydroxybutyryl-CoA, resulting in a subsequent and diagnostically significant elevation of plasma L-3-hydroxybutyrylcarnitine. hmdb.canih.gov

Mitochondrial acetoacetyl-CoA thiolase deficiency (MATD) or Beta-ketothiolase deficiency (BKTD): This condition impairs the degradation of the amino acid isoleucine and the utilization of ketone bodies for energy. mdpi.com The enzymatic block leads to an accumulation of ketone bodies, which can then be converted into D-3-hydroxybutyrylcarnitine, making it a key marker for newborn screening of this disorder. mdpi.com

Mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase (mHS) deficiency: This is a rare defect in ketogenesis. nih.gov Patients can present with elevated 3-hydroxybutyrylcarnitine, which is thought to be a secondary consequence of the large accumulation of 3-hydroxybutyric acid. nih.gov

Metabolic ConditionAccumulating StereoisomerUnderlying Metabolic Reason
Ketosis (e.g., Fasting)D-3-Hydroxybutyrylcarnitine nih.govIncreased production of the precursor D-3-hydroxybutyrate (ketone body). nih.gov
Short-chain L-3-hydroxyacyl-CoA dehydrogenase (HADH) deficiencyL-3-Hydroxybutyrylcarnitine researchgate.netnih.govEnzymatic block in fatty acid β-oxidation leads to the buildup of the precursor L-3-hydroxybutyryl-CoA. nih.gov
Mitochondrial acetoacetyl-CoA thiolase deficiency (MATD/BKTD)D-3-Hydroxybutyrylcarnitine mdpi.comImpaired ketone body utilization leads to the accumulation of D-3-hydroxybutyrate, which is then converted to its carnitine ester. mdpi.com
Mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase (mHS) deficiency3-Hydroxybutyrylcarnitine (isomer may depend on context) nih.govAccumulation of 3-hydroxybutyric acid due to impaired ketogenesis. nih.gov

Hydroxybutyrylcarnitine S Role in Mitochondrial and Cellular Bioenergetics

Integration with Fatty Acid Oxidation Pathways

The primary function of the carnitine system is to facilitate the transport of fatty acids into the mitochondrial matrix, where they undergo β-oxidation to produce energy. hmdb.camdpi.com Hydroxybutyrylcarnitine is intrinsically linked to this process, both as a transporter and as an indicator of its efficiency.

The carnitine shuttle is essential for moving long-chain fatty acids across the inner mitochondrial membrane, which is otherwise impermeable to them. oup.com While short-chain fatty acids can diffuse more freely, the transport of medium- to long-chain fatty acids is dependent on their conversion to acylcarnitines. oup.combevital.no

The process involves several key enzymes:

Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 converts acyl-CoAs into acylcarnitines.

Carnitine-Acylcarnitine Translocase (CACT): This carrier protein transports acylcarnitines across the inner mitochondrial membrane into the matrix. oup.com

Carnitine Palmitoyltransferase 2 (CPT2): Located on the inner mitochondrial membrane, CPT2 converts the acylcarnitines back into acyl-CoAs, releasing free carnitine. ebi.ac.uk The regenerated acyl-CoAs can then enter the β-oxidation spiral.

This compound, as a short-chain acylcarnitine, is part of this dynamic system. Its formation is catalyzed by carnitine acetyltransferase (CrAT), an enzyme that handles the conversion of short- and medium-chain acyl-CoAs (from C2 to C10) into their corresponding acylcarnitine esters. hmdb.caebi.ac.uk This function is crucial for maintaining a healthy balance of free Coenzyme A (CoA) within the mitochondria, which is necessary for numerous metabolic pathways, including the TCA cycle. oup.com

Table 1: Key Components of the Carnitine Shuttle System

ComponentLocationFunctionRelevance to this compound
L-Carnitine Cytosol & MitochondriaEssential cofactor for fatty acid transport. bevital.noConjugates with 3-hydroxybutyryl-CoA to form this compound.
CPT1 Outer Mitochondrial MembraneConverts long-chain acyl-CoAs to acylcarnitines.Not directly involved with short-chain acyl-CoAs like 3-hydroxybutyryl-CoA.
CACT Inner Mitochondrial MembraneTransports acylcarnitines into the mitochondrial matrix. oup.comFacilitates the movement of various acylcarnitines, including this compound.
CPT2 Inner Mitochondrial MembraneConverts acylcarnitines back to acyl-CoAs inside the matrix. ebi.ac.ukCan catalyze the reverse reaction when β-oxidation is impaired, exporting acylcarnitines. ebi.ac.uk
CrAT Mitochondrial MatrixConverts short-chain acyl-CoAs to short-chain acylcarnitines. ebi.ac.ukDirectly responsible for the synthesis of 3-hydroxybutyrylcarnitine (B12108761) from 3-hydroxybutyryl-CoA. hmdb.ca

Elevated levels of specific acylcarnitines, including this compound, are often interpreted as a sign of metabolic stress or inefficiency, particularly related to incomplete fatty acid oxidation (FAO). When the rate of fatty acid entry into the mitochondria exceeds the capacity of the β-oxidation pathway and the TCA cycle, intermediate acyl-CoAs can accumulate. frontiersin.org

This accumulation can be detrimental, leading to the sequestration of the free CoA pool and inhibiting other vital mitochondrial enzymes. To mitigate this, the body converts these excess acyl-CoAs into their corresponding acylcarnitines via enzymes like CPT2 and CrAT, which can then be exported out of the mitochondria and eventually excreted in the urine. ebi.ac.uk Therefore, an increased concentration of this compound can indicate a bottleneck in the metabolic pathway, specifically at the level of the enzyme 3-hydroxyacyl-CoA dehydrogenase or a general overload of the β-oxidation spiral. hmdb.cahmdb.ca This makes the acylcarnitine profile a valuable diagnostic tool for identifying disruptions in mitochondrial energy production. bevital.no

Interplay with Ketone Body Metabolism and Utilization

This compound is structurally and metabolically linked to ketone bodies, serving as a direct reflection of ketone metabolism.

During states of low glucose availability, such as prolonged fasting, ketogenic diets, or strenuous exercise, the liver increases the production of ketone bodies—acetoacetate and 3-hydroxybutyrate (B1226725) (also known as beta-hydroxybutyrate)—from fatty acids. These ketone bodies are released into the bloodstream and utilized by extrahepatic tissues like the brain, heart, and skeletal muscle as an energy source.

Inside the mitochondria of these tissues, 3-hydroxybutyrate is oxidized back to acetoacetyl-CoA, which is then converted to acetyl-CoA for entry into the TCA cycle. The intermediate in this process is 3-hydroxybutyryl-CoA. When ketone body utilization is high, the concentration of 3-hydroxybutyryl-CoA can rise, leading to its conversion to 3-hydroxybutyrylcarnitine. smolecule.com Consequently, elevated levels of this compound in blood or urine serve as a direct metabolic signature of active ketone body oxidation. smolecule.com

Table 2: Research Findings on this compound and Metabolism

FindingMetabolic ContextImplication
Elevated this compound during fasting or ketosis. smolecule.comIncreased ketone body production and fatty acid oxidation.Serves as a biomarker for ketotic states. smolecule.com
Increased plasma acylcarnitines when FAO capacity is exceeded. frontiersin.orgIncomplete or overloaded fatty acid β-oxidation.Indicates mitochondrial metabolic inefficiency or bottlenecks.
Elevated levels in short-chain L-3-hydroxyacyl-CoA dehydrogenase deficiency. hmdb.cahmdb.caSpecific enzymatic defect in the β-oxidation pathway.Acts as a diagnostic marker for certain inborn errors of metabolism.

Connections to Glucose and Amino Acid Metabolism

The role of this compound extends beyond lipid metabolism, showing connections to the processing of glucose and amino acids. Mitochondria are the central hub where these metabolic pathways converge. frontiersin.org The acylcarnitine profile, including this compound, can signal imbalances between glucose and fatty acid oxidation. bevital.no For instance, when glucose metabolism is impaired (as in insulin (B600854) resistance), the cell may increase its reliance on fatty acid oxidation, potentially leading to an accumulation of acylcarnitines if the system is overloaded.

Furthermore, there are links to branched-chain amino acid (BCAA) metabolism. The breakdown of BCAAs (leucine, isoleucine, and valine) produces intermediate acyl-CoA esters. The enzyme CrAT, which synthesizes this compound, is also active towards some, but not all, BCAA intermediates. ebi.ac.uk This suggests a role for the carnitine system in buffering acyl-groups derived from amino acid catabolism, thereby linking the energy-producing pathways of fats, ketones, and proteins. Disturbances in BCAA metabolism can thus be reflected in the broader acylcarnitine profile. bevital.no

Regulation of Pyruvate (B1213749) Dehydrogenase Complex Activity

The Pyruvate Dehydrogenase Complex (PDC) is a critical mitochondrial enzyme complex that serves as a gatekeeper, linking glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the irreversible conversion of pyruvate to acetyl-CoA. nih.govabcam.com The activity of the PDC is a key determinant of whether a cell oxidizes glucose or switches to other substrates like fatty acids and ketone bodies. wikipedia.org While this compound does not directly regulate the PDC, its presence is a strong indicator of a metabolic state that actively inhibits PDC function.

The regulation of the PDC is tightly controlled by a phosphorylation/dephosphorylation cycle, governed by Pyruvate Dehydrogenase Kinases (PDKs) and Pyruvate Dehydrogenase Phosphatases (PDPs). wikipedia.orge-dmj.org High mitochondrial ratios of acetyl-CoA/CoA and NADH/NAD⁺, which are characteristic of robust fatty acid and ketone body oxidation, activate PDKs. nih.gov Activated PDK phosphorylates and inactivates the PDC, thereby restricting the entry of pyruvate-derived acetyl-CoA into the TCA cycle. nih.gov

Elevated levels of this compound signify a high rate of β-oxidation and/or ketolysis, conditions that generate an abundance of acetyl-CoA and NADH. This environment promotes the inhibition of the PDC. The formation of this compound itself is a mechanism to buffer excess short-chain acyl-CoA groups, preventing the depletion of the free coenzyme A pool which would otherwise further inhibit PDC activity. nih.gov Therefore, an increase in this compound reflects a cellular strategy to prioritize fatty acid and ketone body oxidation over glucose oxidation, a decision executed in part through the allosteric inhibition of the PDC. nih.gov

Table 1: Factors Influencing Pyruvate Dehydrogenase Complex (PDC) Activity
RegulatorEffect on PDC ActivityMechanismAssociated Metabolic State
High Acetyl-CoA/CoA RatioInhibitionActivates Pyruvate Dehydrogenase Kinase (PDK)High Fatty Acid Oxidation, Ketosis
High NADH/NAD⁺ RatioInhibitionActivates Pyruvate Dehydrogenase Kinase (PDK)High Fatty Acid Oxidation, Ketosis
PyruvateActivationInhibits Pyruvate Dehydrogenase Kinase (PDK)High Glycolytic Flux
Ca²⁺ActivationActivates Pyruvate Dehydrogenase Phosphatase (PDP)Increased Muscle Contraction/Energy Demand
InsulinActivationPromotes dephosphorylation via PDP in certain tissuesFed State

Implications for Tricarboxylic Acid (TCA) Cycle Flux

The Tricarboxylic Acid (TCA) cycle is the final common pathway for the oxidation of carbohydrates, fats, and proteins, generating the majority of cellular ATP through the production of reduced coenzymes (NADH and FADH₂). creative-proteomics.com The rate of the TCA cycle, or its flux, is dependent on the supply of acetyl-CoA from various sources. nih.gov this compound levels provide insight into the contribution of fatty acids and ketone bodies to this acetyl-CoA pool and can signal potential mismatches between substrate supply and cycle capacity. researchgate.netnih.gov

The precursor to this compound, 3-hydroxybutyryl-CoA, can be converted to acetoacetyl-CoA, which is then cleaved to yield two molecules of acetyl-CoA. jci.org This acetyl-CoA directly enters the TCA cycle to fuel oxidative phosphorylation. creative-proteomics.com Consequently, elevated this compound concentrations indicate a significant flux of carbon from fats and ketones into the TCA cycle. This is a common physiological adaptation during periods of fasting, prolonged exercise, or a high-fat diet, where glucose availability is limited. researchgate.net

Table 2: Key Intermediates of the Tricarboxylic Acid (TCA) Cycle
IntermediateKey Role
CitrateFirst molecule formed; regulator of glycolysis and fatty acid synthesis
IsocitrateIsomer of citrate
α-KetoglutarateCarbon entry point for several amino acids
Succinyl-CoACarbon entry point for some amino acids and odd-chain fatty acids
SuccinateLinks TCA cycle to the electron transport chain (Complex II)
FumarateHydrated to form malate
MalateOxidized to regenerate oxaloacetate
OxaloacetateCombines with acetyl-CoA to start the cycle

Interactions with Branched-Chain Amino Acid Catabolism

During periods of high energy demand, such as intense exercise, BCAA catabolism is upregulated to provide alternative fuel sources. nih.gov Studies in adolescents undergoing maximal exercise testing have shown that as plasma concentrations of valine decrease, there is a corresponding increase in its degradation byproducts, including 3-hydroxybutyrylcarnitine (C4-OH). nih.gov This finding strongly suggests that intermediates derived from the catabolic pathway of valine can be channeled towards the synthesis of 3-hydroxybutyryl-CoA, the direct precursor of this compound.

The catabolism of BCAAs is initiated by branched-chain aminotransferases (BCATs) to form branched-chain α-keto acids (BCKAs). mdpi.com These BCKAs are then irreversibly decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. nih.gov The subsequent breakdown of the valine-derived ketoacid, α-ketoisovalerate, proceeds through several steps that can ultimately yield intermediates that are structurally related to or convertible into 3-hydroxybutyryl-CoA. The appearance of this compound as a byproduct of valine breakdown highlights the metabolic integration of amino acid and fatty acid oxidation pathways, particularly under conditions of metabolic stress like exercise. nih.gov This interaction underscores the role of this compound as a broad marker of substrate catabolism, reflecting not only fatty acid and ketone metabolism but also the metabolic fate of specific amino acids.

Table 3: Metabolite Changes Associated with BCAA Catabolism During Exercise
MetaboliteChange Post-ExerciseMetabolic Role/Significance
ValineDecreaseBCAA used as fuel source nih.gov
3-Hydroxybutyrylcarnitine (C4-OH)IncreaseByproduct of valine degradation nih.gov
Methylmalonyl/Succinyl carnitine (C4-DC)IncreaseByproduct of valine and isoleucine degradation nih.gov
ArginineDecreaseUrea cycle amino acid, levels decrease with increased nitrogen flux from BCAA catabolism nih.gov
OrnithineDecreaseUrea cycle amino acid, levels decrease with increased nitrogen flux from BCAA catabolism nih.gov

Hydroxybutyrylcarnitine As a Metabolic Indicator in Research Models

Identification in Specific Metabolic States

The concentration of hydroxybutyrylcarnitine fluctuates in response to physiological shifts in energy substrate utilization. These changes are particularly evident during periods of fasting and adherence to a ketogenic diet, where the body's reliance on fatty acid oxidation and ketogenesis is heightened.

During periods of fasting, a metabolic shift occurs from glucose utilization to fatty acid β-oxidation for energy production. researchgate.net This leads to an increase in the hepatic production of ketone bodies, primarily D-3-hydroxybutyrate. nih.gov Consequently, an increase in 3-hydroxybutyrylcarnitine (B12108761) is observed, as it is formed from 3-hydroxybutyrate (B1226725). researchgate.net This association with fasting and ketogenesis has been noted in various studies. researchgate.netnih.gov In fact, during fasting, the this compound found in muscle tissue is predominantly derived from the ketone body D-3-hydroxybutyrate. nih.gov Animal models have corroborated these findings, demonstrating alterations in carnitine profiles during starvation.

Metabolic StateModel OrganismKey FindingsReference
Fasting-induced ketosisHumansMuscle D-3-hydroxybutyrylcarnitine content is significantly higher than L-3-hydroxybutyrylcarnitine and correlates with D-3-hydroxybutyrate production. nih.gov
FastingGeneral observationIncreased urinary excretion of medium-chain acylcarnitines, including this compound, is observed. researchgate.net

A ketogenic diet, characterized by high fat and low carbohydrate intake, is designed to induce a state of ketosis. ekb.eg This dietary regimen leads to an increase in the ketone body D-3-hydroxybutyrate as a result of restricted carbohydrate intake, which in turn increases fatty acid flux. researchgate.net This metabolic state is reflected by elevated levels of this compound. researchgate.net The increase in this compound in this context is likely a reflection of the increased availability of ketone bodies, which may help prevent the accumulation of mitochondrial acyl-CoAs and thereby enhance lipid transport and oxidation. researchgate.net

Dietary InterventionEffect on this compoundUnderlying MechanismReference
Low-Carbohydrate, High-Fat (LCHF) DietIncreased levelsIncreased D-3-hydroxybutyrate from carbohydrate restriction and increased fatty acid flux. researchgate.net
Ketogenic DietMarked increase in C4OH/CO levelsStrong correlation with plasma beta-hydroxybutyrate (β-OHB) levels. nih.gov

Associations with Metabolic Dysregulation in Disease Models

In addition to its role as an indicator of physiological metabolic adaptations, this compound is also implicated in various pathological conditions characterized by metabolic dysregulation. Animal models of heart failure, insulin (B600854) resistance, and type 2 diabetes have been instrumental in elucidating these associations.

In the context of heart failure, the myocardium undergoes significant metabolic remodeling. Studies in animal models of myocardial infarction have shown that L-carnitine treatment can improve cardiac function and morphology and reduce levels of myocardial injury biomarkers. nih.govnih.govresearchgate.net While these studies did not directly measure this compound, they highlight the critical role of carnitine metabolism in the stressed heart. In a mouse model of post-acute myocardial infarction, L-carnitine administration was found to ameliorate left ventricular remodeling. nih.gov It is plausible that in the failing heart, where there is a shift towards increased utilization of fatty acids and ketone bodies, the dynamics of this compound are also altered.

Animal ModelConditionInterventionObserved Effects on Cardiac RemodelingReference
ICR MiceMyocardial InfarctionL-carnitineImproved cardiac function and morphology; reduced biomarkers of myocardial injury. nih.govnih.govresearchgate.net
MicePost-acute Myocardial InfarctionL-carnitineAmelioration of left ventricular remodeling. nih.gov

Elevated levels of acylcarnitines, including this compound, have been associated with insulin resistance and type 2 diabetes. nih.govdiabetesjournals.orgasbmb.org In rats, 3-hydroxybutyrylcarnitine is increased during periods of insulin resistance induced by a high-fat diet. diabetesjournals.org Animal studies have shown that in multiple insulin-resistant rat models, tissue carnitine content is diminished, and this is exacerbated by a high-fat diet. diabetesjournals.org Furthermore, Zucker Diabetic Fatty rats, a model for severe insulin resistance, exhibit higher levels of acylcarnitines in skeletal muscle. diabetesjournals.org These findings suggest that an accumulation of acylcarnitines may interfere with insulin sensitivity. diabetesjournals.org

Animal ModelConditionKey Findings Regarding AcylcarnitinesReference
Rats on High-Fat DietInsulin ResistanceIncreased 3-hydroxybutyrylcarnitine levels. diabetesjournals.org
Zucker Diabetic Fatty RatsSevere Insulin ResistanceHigher acylcarnitine levels in skeletal muscle. diabetesjournals.org
Insulin-resistant Rat ModelsInsulin ResistanceDiminished carnitine levels in skeletal muscle. diabetesjournals.org
Metabolic ConditionKey Metabolic InterplayPotential Impact on this compoundReference
Methyl Donor DeficiencyL-carnitine is a methylated compound essential for fatty acid metabolism.Alterations in carnitine biosynthesis and fatty acid oxidation could potentially affect this compound levels. nih.gov
Induced Carnitine Deficiency (Animal Model)Impaired palmitate metabolism and development of steatosis.Likely alterations in the entire acylcarnitine profile, including this compound. nih.gov

Neurological Disorder Models (e.g., Huntington's Disease in Animal Models)

Research into the metabolic underpinnings of Huntington's disease (HD) has explored the carnitine system, although direct studies on this compound in this context are not extensively detailed in current literature. Animal models are crucial for understanding the disease's molecular and pathophysiological mechanisms. sciencedaily.com These models, which include transgenic mice, aim to replicate the progressive neurodegeneration seen in human HD. sciencedaily.commdpi.com

Studies have investigated related compounds in these models. For instance, administration of L-carnitine in the N171-82Q transgenic mouse model of HD demonstrated neuroprotective effects. nih.gov The treatment led to improved survival by 14.9%, ameliorated motor activity, and significantly reduced neuronal loss and the formation of neuronal intranuclear aggregates. nih.gov These benefits are suggested to arise from L-carnitine's role in mitochondrial fatty acid transport and its capacity to protect cells from oxidative damage. nih.gov

Another related area of investigation involves the ketone body D-β-hydroxybutyrate (DβHB), which is structurally related to the acyl group of this compound. In both the 3-nitropropionic acid (3-NP) toxic model and the R6/2 genetic mouse model of HD, infusion of DβHB was found to be neuroprotective. nih.gov It attenuated motor deficits, extended lifespan, and prevented striatal histone deacetylation in R6/2 mice. nih.gov Given that this compound levels can reflect the abundance of ketone bodies, these findings suggest a potential, albeit indirect, link between the metabolic pathways involving this acylcarnitine and HD pathophysiology. researchgate.net

Cancer Metabolism Research (e.g., Renal Cell Carcinoma, Breast Cancer)

The study of cancer metabolism has identified significant alterations in acylcarnitine profiles, pointing to their potential as biomarkers. nih.gov Cancer cells reprogram their metabolism to meet energy demands for proliferation, often involving fatty acid oxidation (FAO), a process in which acylcarnitines are key intermediates. nih.gov

Renal Cell Carcinoma (RCC): Metabolomic studies have firmly established RCC as a metabolic disease. nih.govbevital.no Research has shown that this compound is found in significantly higher concentrations in both clear cell renal cell carcinoma (ccRCC) tissues compared to paired normal tissue and in the urine of cancer patients compared to healthy controls. nih.gov This elevation suggests that 3-Hydroxybutyrylcarnitine could serve as a potential biomarker for renal cancer. nih.govhmdb.ca The increase of various acylcarnitines in the urine of kidney cancer patients may reflect underlying alterations in metabolism, cell component synthesis, or immune surveillance. nih.gov

Breast Cancer: In breast cancer research, attention has been given to short-chain acylcarnitines. A retrospective case-control study involving 991 matched pairs found that higher circulating levels of butyrylcarnitine (B1668139) (C4), the non-hydroxylated counterpart of this compound, were associated with an increased risk of breast cancer. researchgate.netfrontiersin.org It is theorized that elevated acylcarnitine levels may indicate higher rates of mitochondrial fatty acid oxidation, which can fuel the growth of breast cancer cells. frontiersin.org The carnitine system is seen as a point of "metabolic plasticity" in cancer, allowing cells to adapt their energy acquisition strategies. nih.gov

Table 1: this compound and Related Compounds in Cancer Research
Cancer TypeCompoundKey FindingSample TypeReference
Renal Cell Carcinoma (Clear Cell)This compoundSignificantly higher concentrations in cancer vs. normal.Tissue and Urine nih.gov
Breast CancerButyrylcarnitine (C4)Higher levels associated with increased odds of breast cancer.Blood/Circulation researchgate.netfrontiersin.org

Research on Inborn Errors of Metabolism Involving Acylcarnitines

Acylcarnitine profiling is a cornerstone in the diagnosis and research of inborn errors of metabolism, particularly those affecting fatty acid oxidation. These disorders disrupt the body's ability to break down fats for energy, leading to the accumulation of specific acylcarnitine intermediates. nih.govfaodinfocus.com

Accumulation Patterns in Fatty Acid Oxidation Disorders

Fatty acid oxidation disorders (FAODs) are a group of inherited conditions where one of the enzymes required for breaking down fatty acids is deficient. nih.gov This enzymatic block leads to the buildup of upstream metabolic intermediates, which are then conjugated to carnitine and can be detected in the blood. nih.gov

A key example involving this compound is Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase (SCHAD) deficiency . In individuals with this condition, elevated levels of 3-hydroxybutyrylcarnitine are found in the blood or plasma. researchgate.nethmdb.ca This accumulation is a direct consequence of the deficient enzyme's inability to process L-3-hydroxybutyryl-CoA, the substrate that is subsequently converted to 3-hydroxybutyrylcarnitine for removal from the mitochondria. nih.gov

Implications for Mitochondrial Acetoacetyl-CoA Thiolase Deficiency

Mitochondrial Acetoacetyl-CoA Thiolase (T2) deficiency , also known as Beta-ketothiolase deficiency (BKTD), is an inborn error affecting the catabolism of the amino acid isoleucine and ketone body utilization. niph.go.jpmdpi.com The disorder is caused by mutations in the ACAT1 gene. mdpi.com

While traditional markers for this condition include other acylcarnitines like tiglylcarnitine (B1262128) (C5:1) and 2-methyl-3-hydroxybutyrylcarnitine (C5OH), their elevation is not always consistent. niph.go.jpmdpi.com Recent case studies have highlighted the significance of 3-hydroxybutyrylcarnitine (C4OH) in diagnosing this disorder. In several diagnosed newborns, C4OH was strongly increased, even when the primary markers were not consistently elevated. mdpi.com This finding suggests that an increase in 3-hydroxybutyrylcarnitine is a common feature in patients with beta-ketothiolase deficiency. nih.gov These observations support the inclusion of C4OH in combined marker strategies to improve the accuracy of newborn screening for BKTD. mdpi.com

Table 2: this compound in Inborn Errors of Metabolism
DisorderGeneMetabolic Pathway AffectedThis compound FindingReference
Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase (SCHAD) DeficiencyHADHFatty Acid Beta-OxidationElevated in blood/plasma. researchgate.nethmdb.ca
Mitochondrial Acetoacetyl-CoA Thiolase (T2) DeficiencyACAT1Isoleucine Catabolism & Ketone Body UtilizationStrongly increased in blood; a key diagnostic marker. hmdb.camdpi.comnih.gov

Methodological Approaches in Hydroxybutyrylcarnitine Research

Advanced Metabolomics Platforms for Detection and Quantification

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a direct functional readout of the physiological state. Advanced analytical platforms are central to metabolomics research on hydroxybutyrylcarnitine, enabling precise measurement and identification.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of acylcarnitines, including this compound. childrensmercy.orgnih.gov This powerful method combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. childrensmercy.orgnih.gov In a typical workflow, biological samples such as plasma, serum, or tissue extracts are first processed to isolate metabolites. nih.gov The extract is then injected into an LC system, where different compounds are separated based on their physicochemical properties as they pass through a chromatographic column. nih.gov The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio, allowing for both identification and quantification. childrensmercy.org

Multiple reaction monitoring (MRM) is a commonly used scan mode in LC-MS/MS for quantifying specific metabolites like this compound with high precision. childrensmercy.org This targeted approach has been successfully applied in various studies, including the analysis of serum from patients with colorectal cancer and in untargeted metabolomics studies of COVID-19 patients. medrxiv.orgmdpi.com The high sensitivity of LC-MS/MS makes it suitable for detecting low-abundance species. nih.gov

Table 1: Application of LC-MS/MS in this compound Research

Application AreaSample TypeKey Findings
Inborn Errors of Metabolism Dried Blood Spots, PlasmaIdentification of elevated 3-hydroxybutyrylcarnitine (B12108761) in mitochondrial acetoacetyl-CoA thiolase deficiency. mdpi.com
Metabolic Diseases Plasma, Muscle TissueQuantification of D- and L-3-hydroxybutyrylcarnitine to investigate links with ketosis and insulin (B600854) resistance. nih.gov
Cancer Research SerumAltered levels of 3-hydroxybutyrylcarnitine identified as a potential biomarker in colorectal cancer. mdpi.com
Infectious Diseases SerumSignificantly higher levels of this compound observed in severe COVID-19 cases. medrxiv.org

A significant analytical challenge in this compound research is the presence of isomers—molecules with the same chemical formula but different structural arrangements. This compound exists as multiple isomers, including 2-hydroxybutyrylcarnitine, 3-hydroxybutyrylcarnitine, and 4-hydroxybutyrylcarnitine. Furthermore, 3-hydroxybutyrylcarnitine has two stereoisomers: D-3-hydroxybutyrylcarnitine and L-3-hydroxybutyrylcarnitine, which have distinct metabolic origins. nih.gov L-3-hydroxybutyrylcarnitine is an intermediate of fatty acid β-oxidation, while D-3-hydroxybutyrylcarnitine is primarily derived from the ketone body D-3-hydroxybutyrate. nih.govresearchgate.net

Standard direct infusion mass spectrometry methods cannot distinguish between these isomers. nih.gov Therefore, chromatographic separation prior to mass analysis is crucial. nih.govresearchgate.net High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) systems, often using reversed-phase columns like C18, are employed to separate these isomers before they enter the mass spectrometer. nih.govnih.gov This separation allows for the individual quantification of each isomer, which is critical for correctly interpreting metabolic pathways. For instance, a study on fasting-induced ketosis used HPLC-tandem mass spectrometry to differentiate and measure D- and L-3-hydroxybutyrylcarnitine in human muscle tissue. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful analytical tool used in metabolomics. nih.govresearchgate.net NMR spectroscopy measures the magnetic properties of atomic nuclei and can provide detailed information about the structure and concentration of metabolites in a sample. researchgate.net For urine analysis, ¹H NMR has been used to study the excretion of ketone bodies and acetylcarnitine during fasting, providing insights into metabolic changes that are also relevant to this compound metabolism. nih.govresearchgate.net While LC-MS/MS is often more sensitive for detecting low-concentration metabolites, NMR is highly reproducible and non-destructive, and it requires minimal sample preparation, making it a valuable complementary technique in metabolomics research. researchgate.net

Stable Isotope Tracing Methodologies

Stable isotope tracing is a dynamic approach used to map metabolic pathways and quantify the rate of metabolic reactions, known as metabolic flux. medchemexpress.comescholarship.org This technique involves introducing molecules labeled with stable (non-radioactive) isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), into a biological system and tracking their incorporation into downstream metabolites. frontiersin.orgucla.edu

In the context of this compound research, deuterium-labeled fatty acids are frequently used as precursors to trace the flux through the fatty acid β-oxidation pathway. nih.govnih.gov For example, researchers have used deuterium-labeled palmitate in cultured human skin fibroblasts to simultaneously measure the total fatty acid oxidation flux and profile the resulting acylcarnitines. nih.gov By incubating cells with the labeled precursor, the deuterium atoms become incorporated into the intermediates of fatty acid oxidation, including this compound. The extent of labeling in these metabolites, as measured by mass spectrometry, provides a direct measure of their synthesis rate. nih.gov This approach has been instrumental in diagnosing inborn errors of fatty acid oxidation and in understanding how metabolic fluxes are altered in disease states. nih.govnih.gov Similarly, stable isotope-labeled carnitine has been used to monitor its uptake and subsequent metabolic reactions in skeletal muscle. nih.gov

Table 2: Examples of Deuterium-Labeled Precursors in Metabolic Research

Labeled PrecursorBiological SystemResearch FocusAnalytical Technique
²H₃₁-Palmitate Human Skin FibroblastsDiagnosis of fatty acid oxidation defects. nih.govIsotope Ratio Mass Spectrometry, ESI-MS/MS
²H₃₁-Hexadecanoic Acid Peripheral Blood Mononuclear CellsEvaluation of metabolic defects in fatty acid oxidation. nih.govFlow Injection MS/MS
d₃-Carnitine Mouse Skeletal MuscleTracing carnitine uptake and acetylation during muscle contraction. nih.govMALDI-MS Imaging

In Vitro Cellular and Tissue-Based Research Models

In vitro models, including primary cell cultures and established cell lines, are indispensable tools for studying the cellular and biochemical functions of this compound in a controlled environment. These models allow for detailed mechanistic studies that are often not feasible in whole organisms.

Cultured human skin fibroblasts are a well-established model for studying inborn errors of metabolism, including defects in fatty acid oxidation. nih.govnih.gov These cells can be grown in the laboratory and exposed to specific substrates, such as fatty acids, to assess their metabolic capabilities. nih.gov By analyzing the acylcarnitine profiles produced by these cells, researchers can identify specific enzyme deficiencies. nih.gov

Motor neuron-like cell lines, such as NSC-34 cells, have been used to investigate the transport and neuroprotective effects of L-carnitine and its derivatives, which is relevant to understanding the broader roles of acylcarnitines in neurological health. nih.gov Other in vitro models, such as those used for studying intestinal drug transport (e.g., Caco-2 cells), can also be adapted to investigate the absorption and metabolism of carnitine and its esters. mdpi.com Furthermore, in vitro studies using isolated fat cell lines are employed to assess processes like adipogenesis and the effects of compounds like L-carnitine on fat metabolism. nih.gov These cellular and tissue-based models provide valuable platforms for dissecting the molecular mechanisms underlying the synthesis, transport, and function of this compound.

Use of Cell Lines for Mechanistic Investigations

Cell lines are a fundamental tool for dissecting the molecular mechanisms underlying the synthesis, transport, and function of metabolites like this compound. These in vitro systems offer a controlled environment to study specific cellular processes without the confounding variables of a whole organism. Researchers utilize various cell lines, including human muscle, intestinal epithelial (e.g., Caco-2), and engineered cell lines overexpressing specific proteins, to investigate the biochemical pathways involving this compound.

One primary application of cell lines is in elucidating the transport mechanisms of carnitine and its acyl-derivatives across cellular membranes. For example, studies using Caco-2 cells have been instrumental in characterizing the carrier-mediated systems responsible for L-carnitine uptake, demonstrating that this process is dependent on sodium, temperature, and energy. By manipulating these conditions and introducing structural analogs, researchers can pinpoint the specific transporters involved and their kinetic properties.

Furthermore, cell lines are crucial for investigating the enzymatic processes that lead to the formation of this compound. Research has shown in vitro that D-3-hydroxybutyrate (D-3HB), a ketone body, can be converted into this compound in various tissues, including human muscle, through an acyl-CoA synthetase reaction. nih.gov Cell culture models allow for the precise measurement of substrate conversion and the identification of the enzymes responsible, such as carnitine acetyltransferase, which is involved in the synthesis of short-chain acylcarnitines. hmdb.ca Engineered cell lines that overexpress or lack specific transporters (like organic cation transporters, OCTs) or enzymes are particularly valuable for confirming the roles of these proteins in this compound metabolism and efflux. nih.gov

Table 1: Applications of Cell Lines in this compound Research

Research Area Cell Line Type Key Findings
Transport Kinetics Human Intestinal (Caco-2) Characterization of sodium- and energy-dependent uptake of L-carnitine.
Enzymatic Synthesis Human Muscle Cells Demonstration of D-3-hydroxybutyrylcarnitine formation from the ketone body D-3HB. nih.gov
Protein Function Engineered Cell Lines (e.g., HEK293) Elucidation of the role of specific transporters (e.g., OCT1) in acylcarnitine efflux.

| Metabolic Pathways | Hepatocyte Cell Lines | Investigation of fatty acid β-oxidation and ketogenesis pathways leading to precursor formation. |

Isolated Organ Perfusion Systems

Isolated organ perfusion is a sophisticated ex vivo technique that bridges the gap between in vitro cell culture and in vivo animal models. This method involves maintaining a harvested organ in a viable state by perfusing it with a nutrient-rich, oxygenated solution, thereby preserving its near-physiological function in a controlled laboratory setting. nih.gov This approach is invaluable for studying the specific metabolic contributions and interactions of individual organs, such as the liver, kidney, and heart, in the metabolism of this compound, free from systemic hormonal and neural influences. nih.govresearchgate.net

This methodology allows researchers to precisely control the composition of the perfusate, enabling the introduction of specific substrates, like labeled fatty acids or ketone bodies, and the subsequent analysis of metabolites produced and released by the organ. For instance, isolated perfused rat livers have been used to demonstrate the rapid uptake of γ-butyrobetaine (the immediate precursor to carnitine) and its efficient conversion to carnitine, a process not observed in the isolated kidney or intestine. nih.gov Conversely, the isolated kidney is more adept at absorbing and metabolizing ε-N-trimethyllysine. nih.gov Such studies are critical for understanding the organ-specific roles in the synthesis pathway of carnitine and, by extension, its acylated forms like this compound.

The isolated perfused heart model has been particularly useful in studying the role of carnitine and its derivatives in cardiac energy metabolism, especially under conditions of ischemia and reperfusion. researchgate.net These experiments can reveal how the heart utilizes different substrates and how metabolites like this compound may accumulate or be consumed under different physiological and pathological states.

In Vivo Animal Models for Systemic Metabolic Studies

Genetically Modified Mouse Models (e.g., Knockout Models for Metabolic Enzymes, Steroid Receptor Coactivators)

Genetically engineered mouse models (GEMMs) are powerful tools for investigating the systemic role of this compound and the consequences of altered metabolic pathways in a whole-organism context. nih.gov By selectively deleting (knockout) or modifying specific genes, researchers can create models that mimic human metabolic diseases, allowing for a detailed examination of disease pathogenesis and the function of specific proteins. nih.govfitnyc.edu

Knockout models are particularly useful for establishing the causality of specific genes in metabolic pathways. nih.govmdpi.com For example, deleting the gene for a key enzyme involved in fatty acid β-oxidation or ketone body metabolism can lead to the accumulation of specific intermediates, including various acylcarnitines. Observing an elevation of this compound in such a model would provide strong evidence for the role of that enzyme in its metabolic pathway. These models are essential for understanding the biochemical basis of inborn errors of metabolism where specific acylcarnitines, including 3-hydroxybutyrylcarnitine, are elevated. nih.gov

Furthermore, GEMMs that target steroid receptor coactivators or other regulatory proteins can help elucidate the transcriptional control of metabolic pathways that influence this compound levels. These models allow for the study of how complex signaling networks impact systemic energy homeostasis and how disruptions can lead to metabolic conditions like insulin resistance, where this compound has been identified as a potential biomarker. researchgate.net

Table 2: Utility of Genetically Modified Mouse Models in Metabolic Research

Model Type Research Application Example
Enzyme Knockout Elucidate metabolic pathways Deletion of an acyl-CoA dehydrogenase to study fatty acid oxidation defects.
Transporter Knockout Investigate metabolite flux Deletion of a carnitine transporter to study its role in cellular uptake.
Inducible Knockout Study gene function at specific times Temporal deletion of a gene in adult mice to avoid developmental effects.

| Humanized Models | Improve translational relevance | Expression of a human gene (e.g., CYP2D6) to study human-specific metabolism. fitnyc.edu |

Large Animal Models in Translational Metabolic Research

While rodent models are invaluable, large animal models such as pigs, sheep, and goats are increasingly used in translational research to bridge the gap between preclinical findings and human clinical trials. nih.govfrontiersin.org These models offer several advantages, particularly in metabolic research, due to their greater physiological, anatomical, and immunological similarities to humans compared to rodents. nih.govresearchgate.net For complex metabolic diseases where this compound is implicated, such as insulin resistance and cardiovascular disease, large animal models can more accurately recapitulate the human condition. nih.gov

The larger size of these animals allows for the use of clinical imaging techniques (e.g., MRI, CT scans) and surgical procedures that are directly translatable to human medicine. researchgate.net It also permits serial blood sampling and tissue biopsies with minimal physiological disturbance, which is crucial for detailed metabolic flux studies and pharmacokinetic analyses of metabolites like this compound.

Pigs, in particular, have gained significant attention as a translational model for metabolic research because they share important genomic and immunologic similarities with humans and can develop metabolic syndromes that closely mirror the human state. nih.gov Studying the profile of acylcarnitines, including this compound, in these models under various dietary or therapeutic interventions can provide more predictive data on how these metabolites are associated with disease progression and treatment response in humans. frontiersin.org This is critical for validating biomarkers and testing the efficacy of novel therapeutic strategies before they advance to human trials, potentially reducing the high failure rate of drugs that show promise in rodent studies. nih.goved.ac.uk

Future Directions and Emerging Research Avenues for Hydroxybutyrylcarnitine

Deeper Mechanistic Elucidation of Metabolic Roles

While hydroxybutyrylcarnitine is known to be involved in fatty acid and ketone body metabolism, its exact roles remain to be fully elucidated. researchgate.netnih.gov It is recognized as a byproduct of these metabolic pathways, but future research will aim to clarify whether it is merely a passive marker or an active participant in metabolic regulation.

Key questions to be addressed include its impact on mitochondrial function, particularly in processes like beta-oxidation and the tricarboxylic acid (TCA) cycle. nih.gov Understanding how this compound influences energy production and substrate selection in different tissues is a primary goal. Researchers will investigate its role in buffering excess acyl-CoA groups within the mitochondria, a critical function for maintaining metabolic flexibility and preventing cellular stress. nih.govmdpi.com Furthermore, its potential involvement in cellular detoxification by binding and aiding in the elimination of potentially toxic metabolic intermediates is an area ripe for exploration. mdpi.com

Exploration of Novel Inter-organ Metabolic Crosstalk

Metabolic homeostasis is maintained through a complex communication network between different organs. nih.govnih.govembopress.org Circulating metabolites like this compound are prime candidates for acting as signaling molecules in this inter-organ crosstalk, conveying information about the metabolic state of one tissue to another. ki.se

Future studies will investigate how this compound produced in the liver, a central hub of metabolism, might influence metabolic processes in peripheral tissues such as skeletal muscle, adipose tissue, and the heart. researchgate.netembopress.org For example, research will explore whether it can modulate insulin (B600854) sensitivity, glucose uptake, or fatty acid utilization in these distant organs. dzif.de This line of inquiry could reveal novel regulatory pathways where this compound acts as a "hepatokine" or "ketokine," influencing whole-body energy balance and contributing to the metabolic adaptations seen in fasting or the dysregulation observed in diseases like obesity. nih.govembopress.org

Development of Advanced Analytical Techniques for Comprehensive Profiling

A significant hurdle in understanding this compound is the technical challenge of accurately measuring and distinguishing its various forms in complex biological samples. Future research will necessitate the development of more sophisticated analytical methods. nih.govmdpi.combiomedres.us

Advances in hyphenated mass spectrometry techniques, such as Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), will be pivotal. nih.gov These methods offer the high sensitivity and selectivity needed for precise quantification. Furthermore, techniques like ion mobility spectrometry could provide an additional dimension of separation, helping to resolve isomeric and isobaric interferences that confound current analyses. nih.gov The goal is to create robust, high-throughput methods for the comprehensive profiling of this compound and related metabolites, enabling more accurate and detailed investigations in both basic research and clinical settings. mdpi.combiomedres.us

Integration with Multi-omics Data for Systems Biology Approaches

To fully grasp the biological significance of this compound, it must be studied within the broader context of the entire biological system. This requires a systems biology approach, integrating metabolomics data with other "omics" datasets, including genomics, transcriptomics, and proteomics. nih.govnih.govmedicaljournalshouse.com

By combining these layers of biological information, researchers can build comprehensive models of metabolic networks. dtu.dksemanticscholar.org For instance, correlating changes in this compound levels with specific gene expression patterns or protein abundances can help identify the enzymes and transport proteins that regulate its synthesis, degradation, and transport. nih.gov This integrated approach will be essential for uncovering the regulatory mechanisms that control this compound homeostasis and for understanding how its dysregulation contributes to the pathophysiology of metabolic diseases. nih.gov

Investigating Stereoisomer-Specific Biological Functions

This compound exists in different stereoisomeric forms, primarily D- and L-3-hydroxybutyrylcarnitine, which originate from distinct metabolic pathways. nih.gov The L-isomer is a well-established intermediate of fatty acid β-oxidation, while the D-isomer is primarily derived from the ketone body D-3-hydroxybutyrate. nih.gov Research has shown that during fasting-induced ketosis, the D-isomer is the predominant form in muscle tissue. nih.gov

Despite this knowledge of their different origins, the specific biological functions of each stereoisomer are largely unknown. nih.govresearchgate.net A critical future direction is to determine whether these isomers have distinct, or even opposing, biological activities. researchgate.net For example, they may interact differently with enzymes, transporters, or cellular receptors. nih.gov In some cases of metabolic disorders, both D- and L-enantiomers are found to be elevated. mdpi.com Elucidating the unique roles of each stereoisomer will be crucial for a complete understanding of this compound's contribution to metabolic regulation and could have significant implications for diagnosing and treating metabolic disorders. dntb.gov.ua

Table of Stereoisomer Origins

Stereoisomer Primary Metabolic Origin
D-3-Hydroxybutyrylcarnitine Ketone Body Metabolism (from D-3-hydroxybutyrate) nih.gov

Q & A

Q. What validated analytical methods are recommended for quantifying hydroxybutyrylcarnitine in biological samples?

this compound is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity for acylcarnitines. A validated protocol involves isotope dilution with deuterated internal standards (e.g., d3-butyrylcarnitine) to correct for matrix effects . Sample preparation includes protein precipitation with methanol, followed by derivatization to enhance ionization efficiency. Chromatographic separation is achieved using a C18 column with gradient elution, and multiple reaction monitoring (MRM) transitions specific to this compound (e.g., m/z 318.2 → 85.0) are employed .

Q. What are the primary biological roles of this compound in metabolic pathways?

this compound functions as a transport molecule for fatty acid intermediates during mitochondrial β-oxidation. It accumulates in disorders of branched-chain amino acid metabolism (e.g., 3-hydroxy-3-methylglutaryl-CoA lyase deficiency) and serves as a biomarker for impaired energy metabolism . Elevated levels correlate with insulin resistance in type 1 diabetes (T1D), suggesting a role in lipid dysregulation under hyperglycemic conditions .

Q. How should researchers standardize preanalytical variables for this compound measurement?

Preanalytical standardization includes:

  • Collecting fasting blood samples to minimize dietary lipid interference.
  • Using EDTA tubes to prevent in vitro hydrolysis of acylcarnitines.
  • Immediate centrifugation (4°C, 3,000 × g, 10 min) and storage at -80°C to preserve stability . Hemolyzed or lipemic samples should be excluded due to artifactual elevation of acylcarnitines.

Advanced Research Questions

Q. What experimental designs address conflicting data on this compound’s role in diabetic complications?

Contradictory findings (e.g., elevated this compound in T1D vs. inconsistent associations with nephropathy) require longitudinal cohort studies with stratified populations. Key considerations:

  • Covariate adjustment : Control for age, glycemic control (HbA1c), and renal function (eGFR).
  • Multi-omics integration : Pair acylcarnitine profiling with transcriptomic data to identify regulatory pathways .
  • Intervention studies : Test carnitine supplementation’s effect on this compound levels and diabetic outcomes .

Q. How can researchers mitigate matrix effects in LC-MS/MS quantification of this compound?

Matrix effects arise from co-eluting metabolites and ion suppression. Mitigation strategies include:

  • Isotope-labeled internal standards : Use d9-isovalerylcarnitine or d3-malonylcarnitine for calibration .
  • Enhanced chromatography : Optimize gradient elution to separate this compound from isobaric interferences (e.g., 3-methylcrotonylcarnitine).
  • Post-column infusion : Assess ion suppression zones and adjust mobile phase composition (e.g., ammonium formate concentration) .

Q. What statistical approaches are optimal for analyzing this compound’s association with metabolic phenotypes?

  • Quantile-quantile (Q-Q) plots : Normalize data to identify deviations from expected distributions (e.g., log-transformation for skewed datasets) .
  • False discovery rate (FDR) correction : Apply Benjamini-Hochberg adjustment to mitigate Type I errors in high-throughput metabolomic studies .
  • Pathway enrichment analysis : Use tools like MetaboAnalyst to link this compound to lipid oxidation pathways .

Methodological Challenges and Solutions

Q. How should researchers validate this compound as a diagnostic biomarker?

Validation requires:

  • Analytical validation : Assess intra-/inter-day precision (CV <15%), accuracy (90–110%), and limit of detection (LOD <5 nM) .
  • Clinical validation : Conduct receiver operating characteristic (ROC) analysis to determine sensitivity/specificity thresholds in disease cohorts.
  • External replication : Validate findings in independent cohorts with diverse demographics .

Q. What are the pitfalls in interpreting this compound levels in heterogeneous populations?

Confounding factors include:

  • Genetic heterogeneity : Polymorphisms in SLC22A5 (carnitine transporter) alter baseline levels.
  • Comorbidities : Renal impairment reduces urinary excretion, elevating plasma concentrations .
  • Medications : Valproate therapy artificially increases this compound via mitochondrial toxicity.

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